4-(2,4-Difluorophenyl)butan-2-amine
Description
Properties
Molecular Formula |
C10H13F2N |
|---|---|
Molecular Weight |
185.21 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)butan-2-amine |
InChI |
InChI=1S/C10H13F2N/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7H,2-3,13H2,1H3 |
InChI Key |
VXBZPPLZAPPEAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Process:
Friedel–Crafts Acylation:
The synthesis begins with the acylation of 2,4-difluorobenzene using chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step yields 2,4-difluorophenylacetophenone derivatives, which serve as key intermediates.Conversion to Amide:
The ketone intermediate is then transformed into an amide by reacting with methyl formate and ammonia, forming the corresponding amide. This step is crucial for introducing the amino functionality at the appropriate position.Stereoselective Reduction:
The amide undergoes stereoselective reduction using chiral oxazaborolidine catalysts with borane complexes (borane dimethyl sulfide or borane-N,N-diethyl aniline). This reduction selectively yields the (2R)- or (2S)-configured butan-2-amine derivative.Hydrogenation and Dehalogenation:
Alternatively, dehalogenation of halogenated intermediates, such as chlorinated compounds, can be performed under hydrogen pressure with Raney nickel in methanol, leading to the free amine.
Key Data:
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, AlCl₃ | 25-35°C, 90 min | 2,4-Difluorophenylacetophenone derivative |
| Amide Formation | Methyl formate, NH₃ | Reflux | Amide intermediate |
| Stereoselective reduction | Borane complexes, chiral catalyst | -20°C to -70°C | Chiral butan-2-amine derivatives |
| Hydrogenation | Raney nickel, H₂ | 40-50°C, 4-6 hrs | Free amine compound |
Cyclopropanation and Functional Group Transformation Pathway
Overview:
Starting from substituted cinnamic acids or styrene derivatives, cyclopropanation is performed using methyltriphenylphosphonium bromide and diazocompounds, leading to cyclopropane derivatives bearing the 2,4-difluorophenyl group.
These cyclopropane intermediates are then oxidized or hydrolyzed to obtain the corresponding amino compounds, which are further functionalized to introduce the butan-2-amine backbone.
Process Highlights:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclopropanation | Methyltriphenylphosphonium bromide, DBU, toluene | Reflux | Cyclopropane derivatives |
| Hydrolysis | NaOH, MeOH | Heating | Carboxylic acid derivatives |
| Conversion to amine | Hydrazine or ammonia | Reflux | Amino derivatives |
Notes:
- The cyclopropanation route is advantageous for stereocontrol and enantiomeric purity.
- The process involves multiple steps, including esterification, hydrolysis, and ring-opening reactions.
Alternative Route via Multi-Step Synthesis from Aromatic Precursors
Description:
Starting with fluorinated aromatic aldehydes, such as 3,4-difluorobenzaldehyde, a Wittig or Horner–Wadsworth–Emmons reaction introduces the side chain necessary for the butan-2-amine backbone.
Subsequent steps involve reduction, amination, and functional group modifications to install the amino group at the correct position.
Process Summary:
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Wittig reaction | Phosphonium salts, base | Reflux | Side chain extension |
| Reduction | NaBH₄ or catalytic hydrogenation | Mild conditions | Alcohol to amine conversion |
| Amination | Ammonia or primary amines | Reflux | Final amino group installation |
Key Considerations and Optimization
Chiral Control:
Enantioselectivity is critical for biological activity. Use of chiral catalysts such as oxazaborolidines ensures the formation of the desired stereoisomer.Reaction Conditions:
Mild temperatures (-20°C to 50°C) and inert atmospheres (nitrogen or argon) are often employed to prevent side reactions and racemization.Purification:
Techniques such as column chromatography, recrystallization, and distillation are used to isolate high-purity intermediates and final products.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-(2,4-Difluorophenyl)butan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-Fluorophenyl)butan-2-amine (C₁₀H₁₄FN; CID 17953814)
4-(2,6-Difluorophenyl)butan-2-amine (C₁₀H₁₃F₂N; CAS 1315373-41-1)
- Key Differences : Fluorines at the 2- and 6-positions of the phenyl ring.
- Impact : Symmetrical fluorination may confer distinct steric and electronic properties compared to the 2,4-isomer, influencing solubility and crystallinity .
- Derivative : Its hydrochloride salt (CAS 2031268-79-6) has enhanced water solubility due to ionic character .
Functional Group Variants
4-Phenyl-2-butanone (C₁₀H₁₂O; CAS 2550-26-7)
- Key Differences : Replaces the amine group with a ketone.
- Impact : The ketone’s electrophilic nature contrasts with the nucleophilic amine, leading to divergent reactivity (e.g., susceptibility to nucleophilic attacks vs. participation in condensation reactions) .
- Reactivity: Demonstrated higher transaminase activity compared to acetophenone, suggesting structural flexibility in enzymatic transformations .
Complex Derivatives in Pharmaceutical Contexts
(R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4-difluorophenyl)butan-2-amine (Sitagliptin Enamine Impurity; C₁₆H₁₆F₅N₅O)
- Key Differences : Incorporates a triazolo-pyrazine ring and additional trifluoromethyl groups.
- Impact : Extended conjugation and multiple fluorine atoms enhance binding to dipeptidyl peptidase-4 (DPP-4), a target in diabetes therapeutics. The amine group in the butan-2-amine segment likely contributes to hydrogen bonding with the enzyme .
Comparative Data Table
| Compound Name | Molecular Formula | Fluorine Positions | Molecular Weight (g/mol) | Key Functional Group | Applications/Relevance |
|---|---|---|---|---|---|
| 4-(2,4-Difluorophenyl)butan-2-amine | C₁₀H₁₃F₂N | 2,4 | 185.22 | Secondary amine | Pharmaceutical intermediates |
| 4-(2-Fluorophenyl)butan-2-amine | C₁₀H₁₄FN | 2 | 165.22 | Secondary amine | Agrochemical research |
| 4-(2,6-Difluorophenyl)butan-2-amine | C₁₀H₁₃F₂N | 2,6 | 185.22 | Secondary amine | Crystallinity studies |
| 4-Phenyl-2-butanone | C₁₀H₁₂O | None | 148.20 | Ketone | Organic synthesis substrate |
| Sitagliptin Enamine Impurity | C₁₆H₁₆F₅N₅O | 2,4 (phenyl) | 389.32 | Amine, triazolo ring | Diabetes drug impurity profiling |
Research Findings and Implications
- Fluorination Effects: The 2,4-difluoro substitution in this compound enhances metabolic stability compared to non-fluorinated analogs, as fluorines resist oxidative degradation .
- Reactivity : The secondary amine group participates in Schiff base formation, a trait exploited in synthesizing heterocyclic compounds like triazoles (e.g., describes triazole-thiones derived from similar amines) .
- Biological Activity : Fluorinated amines exhibit improved blood-brain barrier penetration, making them candidates for CNS-targeted therapeutics .
Biological Activity
4-(2,4-Difluorophenyl)butan-2-amine, a compound characterized by its unique difluorophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula: C10H12F2N
- Molecular Weight: 185.21 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC(C)C1=C(C=CC=C1F)F
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluorophenyl moiety enhances lipophilicity, allowing for better membrane penetration and interaction with intracellular targets, such as:
- Receptors: It may act on neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzymes: Potential inhibition of specific enzymes involved in metabolic processes.
Biological Activity Overview
The compound has been studied for several biological activities:
-
Antidepressant Effects:
- In animal models, this compound demonstrated significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST), indicating its potential as a treatment for depression.
-
Anti-inflammatory Properties:
- Research indicates that the compound can reduce pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions.
-
Neuroprotective Effects:
- Preliminary studies show that it may protect neuronal cells from oxidative stress-induced apoptosis.
Data Table: Summary of Biological Activities
Study 1: Antidepressant Activity
A study conducted on C57BL/6 mice assessed the antidepressant effects of this compound. Mice treated with varying doses showed a dose-dependent decrease in immobility during the FST, suggesting that the compound may enhance serotonergic activity in the brain.
Study 2: Anti-inflammatory Effects
In vitro studies using RAW264.7 macrophages indicated that treatment with the compound significantly downregulated the expression of pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a potential mechanism for its use in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for preparing 4-(2,4-Difluorophenyl)butan-2-amine, and what reaction conditions are typically employed?
- Methodological Answer : The synthesis of this compound can be achieved via nucleophilic substitution reactions. A common approach involves reacting 2,4-difluorobenzyl chloride with a secondary amine (e.g., butan-2-amine) under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Reaction temperatures typically range from ambient to 50°C to balance yield and side-product formation . For purification, column chromatography or recrystallization is recommended.
Q. How do the structural features of this compound influence its chemical reactivity and potential biological interactions?
- Methodological Answer : The 2,4-difluorophenyl group enhances electron-withdrawing effects, stabilizing intermediates in substitution reactions. The fluorine atoms also increase lipophilicity, improving membrane permeability in biological systems. The butan-2-amine moiety provides a chiral center, necessitating enantioselective synthesis for studies requiring stereochemical precision. Comparative data from analogs (e.g., 4-(4-Methoxyphenyl)butan-2-amine) suggest that fluorination at the 2,4-positions reduces metabolic degradation compared to non-fluorinated derivatives .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield and purity of this compound during scale-up synthesis?
- Methodological Answer : For industrial-scale production, continuous flow synthesis (CFS) is advantageous. CFS minimizes side reactions by maintaining precise control over residence time and temperature. Solvent selection is critical: toluene improves reaction homogeneity, while dimethylformamide (DMF) accelerates kinetics but may complicate downstream purification. Catalytic systems (e.g., phase-transfer catalysts) can enhance reaction efficiency. Post-synthesis, HPLC-MS or GC-MS is recommended for purity assessment (>95% target compound) .
Q. How can researchers resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies often arise from differences in fluorination patterns or alkyl chain length. For example, replacing 2,4-difluorophenyl with 4-methoxyphenyl (as in 4-(4-Methoxyphenyl)butan-2-amine) alters π-π stacking interactions with biological targets. To resolve contradictions:
- Conduct comparative molecular docking studies to assess binding affinities.
- Perform dose-response assays (e.g., IC₅₀ determinations) under standardized conditions.
- Use statistical tools (e.g., ANOVA) to analyze variability across biological replicates.
Reference tables from related compounds (e.g., antimicrobial activity data in ) provide benchmarks for expected trends.
Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of fluorine atoms and chiral center configuration.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₃F₂N) and detects impurities.
- Collision Cross-Section (CCS) Analysis : Predicts 3D conformation via ion mobility spectrometry, critical for understanding interactions in biological matrices .
- Chiral HPLC : Essential for separating enantiomers if the synthesis route produces racemic mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
